2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide
Description
This compound is a quinazolinone-based acetamide derivative characterized by a tetrahydroquinazolin-dione core substituted with a 2,4-dimethoxyphenyl group and an N-(4-ethylphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-21-8-6-5-7-20(21)25(31)29(26(28)32)22-14-13-19(33-2)15-23(22)34-3/h9-15,20-21H,4-8,16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOFYFYUANMHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:
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Formation of the Quinazoline Core: : The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone. This reaction is often carried out in the presence of a catalyst such as acetic acid under reflux conditions.
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Introduction of the Dimethoxyphenyl Group: : The 2,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.
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Acetamide Formation: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate with 4-ethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
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Reduction: : Reduction reactions can target the carbonyl groups in the quinazoline core, potentially converting them to alcohols.
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Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazoline derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s quinazoline core is of interest due to its potential pharmacological activities. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. Quinazoline derivatives have been investigated for their ability to inhibit enzymes and receptors involved in disease pathways, making them candidates for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Activity
describes N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 11) . Key differences include:
- Core structure : Compound 11 has a 3,4-dihydroquinazolin-4-one core vs. the target’s tetrahydroquinazolin-dione.
- Substituents : The sulfamoylphenyl group in Compound 11 introduces a sulfonamide moiety, enhancing antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), whereas the target’s dimethoxyphenyl group may prioritize different interactions (e.g., π-π stacking) .
Anticonvulsant Quinazolinone Derivatives
highlights N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide , which demonstrated 100% protection against pentylenetetrazole (PTZ)-induced seizures in mice. Comparatively:
- Substituent Effects : The dichlorophenylmethyl group in the analogue enhances GABAergic affinity, while the target’s 4-ethylphenyl group may reduce polarity, favoring blood-brain barrier penetration .
Thioacetamide-Linked Analogues
synthesizes N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5), featuring a thioxothiazolidinone group. Key contrasts:
- Linker Type : The thioacetamide linker in Compound 5 introduces sulfur atoms, which may improve redox activity but reduce metabolic stability compared to the target’s acetamide chain .
- Bioactivity: Thioxothiazolidinone derivatives are associated with anti-inflammatory activity, whereas the target’s dimethoxyphenyl group may shift activity toward kinase inhibition .
Crystallographic and Coordination Studies
reports 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , a simpler analogue with a thiazole ring. Differences include:
- Aromatic Systems : The target’s tetrahydroquinazolin-dione core provides multiple hydrogen-bonding sites (C=O and NH groups), absent in the thiazole-based compound. This may enhance the target’s ability to interact with enzymes or receptors .
- Substituent Impact : The dichlorophenyl group in the analogue increases electrophilicity, whereas the target’s dimethoxy group offers electron-rich regions for binding .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Antimicrobial Activity: Thioacetamide-linked quinazolinones (e.g., Compound 11 in ) outperform non-thio analogues due to improved membrane permeability .
- Anticonvulsant Potential: Substitutions on the quinazolinone core (e.g., dichlorophenylmethyl) significantly enhance GABAergic binding, a trait the target compound may exploit via its ethylphenyl group .
- Structural Flexibility: Hydrogenated cores (e.g., tetrahydroquinazolin-dione) offer rigidity for selective target binding, whereas non-hydrogenated cores prioritize metabolic reactivity .
Biological Activity
The compound 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24N2O4 |
| Molecular Weight | 356.42 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which may lead to reduced cell proliferation in cancer cells.
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring enhances its ability to scavenge free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated:
- Cytotoxicity Against Cancer Cell Lines : The compound has shown potent cytotoxic effects against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. IC50 values ranged from 10 to 30 µM depending on the cell line tested .
Antimicrobial Activity
The antimicrobial potential of the compound has been evaluated against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.5 to 1.5 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In animal models, the compound demonstrated significant anti-inflammatory effects:
- Reduction in Edema : Studies showed a reduction in paw edema in rats treated with the compound compared to control groups .
Case Studies
Several case studies have highlighted the therapeutic potentials of this compound:
- Case Study on Cancer Treatment :
- Antimicrobial Efficacy in Clinical Isolates :
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions starting with condensation of methyl 2-isothiocyanatobenzoate and glycine, followed by oxidation with hydrogen peroxide to form the quinazoline-dione core. Subsequent coupling with substituted acetamide derivatives (e.g., via N,N′-carbonyldiimidazole-mediated reactions) introduces the 4-ethylphenyl group. Critical steps include controlling solvent polarity (DMF or dichloromethane), temperature (reflux conditions), and catalysts (e.g., triethylamine) to optimize yield (70–85%) and purity (>95%) .
Q. Which analytical techniques are used to confirm its structural integrity and purity?
High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR; ¹H/¹³C) and Mass Spectrometry (MS) confirm molecular structure. Purity is validated via elemental analysis and melting point determination. For stereochemical analysis, X-ray crystallography or computational modeling (e.g., DFT) may be employed .
Q. What structural features are critical for its biological activity?
The quinazoline-dione scaffold enables hydrogen bonding with target proteins, while the 2,4-dimethoxyphenyl group enhances lipophilicity for membrane penetration. The 4-ethylphenyl acetamide moiety influences receptor affinity, as shown in analogues with substituent variations (e.g., chloro, nitro, or methoxy groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies involve synthesizing derivatives with systematic substitutions at the phenyl (R-groups) and acetamide positions. Biological assays (e.g., anticonvulsant PTZ-induced seizure models) and computational docking (e.g., GABA_A receptor binding) identify key pharmacophores. For example, 2,4-dichlorophenyl analogues show enhanced anticonvulsant activity compared to methoxy derivatives .
Q. What strategies optimize synthesis yield and purity for large-scale production?
Yield optimization requires fine-tuning reaction conditions:
- Solvent choice : Polar aprotic solvents (DMF) improve solubility of intermediates.
- Temperature : 60–80°C minimizes side reactions during cyclization.
- Catalysts : Triethylamine accelerates coupling reactions.
Post-synthesis, recrystallization in ethanol/water mixtures enhances purity (>99%) .
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or cell models. Mitigation strategies include:
- Replicating studies under standardized protocols.
- Validating results with orthogonal assays (e.g., SPR for binding affinity).
- Analyzing metabolite interference using LC-MS .
Q. What computational methods predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding to targets like GABA_A receptors. Quantum mechanical calculations (e.g., DFT) predict electronic properties influencing reactivity. Machine learning models (e.g., QSAR) can prioritize derivatives for synthesis .
Q. Which in vivo models are suitable for evaluating its therapeutic efficacy?
The PTZ-induced seizure model in mice is widely used for anticonvulsant screening. For neuropathic pain or cancer applications, xenograft models or chemically induced neuropathy (e.g., cisplatin-induced neuropathy) are relevant. Dosing regimens (10–50 mg/kg, i.p.) and pharmacokinetic profiling (t₁/₂, bioavailability) should accompany efficacy studies .
Q. How are protein-ligand interaction studies conducted for this compound?
Surface Plasmon Resonance (SPR) measures real-time binding kinetics (K_D, k_on/k_off). Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Co-crystallization with target proteins (e.g., kinases) provides atomic-resolution interaction maps .
Q. What methods assess its metabolic stability and degradation pathways?
Liver microsomal assays (human/rodent) identify primary metabolites via LC-MS/MS. For hydrolytic stability, incubations in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) assess susceptibility to esterase-mediated degradation. Oxidative metabolites are profiled using cytochrome P450 isoforms (CYP3A4, CYP2D6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
